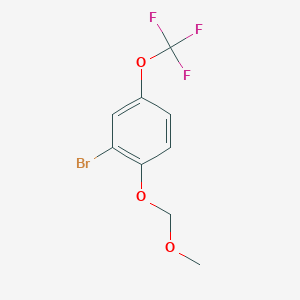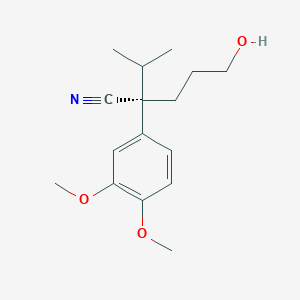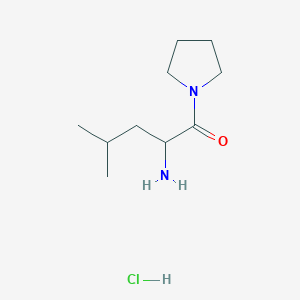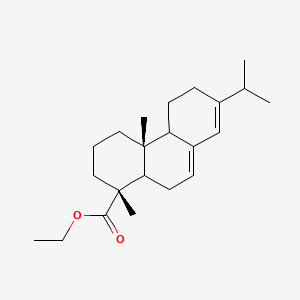![molecular formula C16H10FNO3 B14801598 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.2539 g/mol This compound is characterized by a fluorophenyl group attached to a dioxoloquinolinone core structure
Vorbereitungsmethoden
The synthesis of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several synthetic routes. One common method involves the ultrasound-promoted one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used to study biomolecule-ligand complexes and free energy calculations . In biology, it is investigated for its potential as a binding agent to tubulin, a protein involved in cell division . In medicine, it may have applications in drug design and development, particularly in the refinement of x-ray crystal complexes . Additionally, it is used in industrial applications for the synthesis of various derivatives with potential pharmaceutical properties.
Wirkmechanismus
The mechanism of action of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as tubulin . By binding to tubulin, it can disrupt the polymerization of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the induction of cell death.
Vergleich Mit ähnlichen Verbindungen
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be compared with other similar compounds, such as 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the quinolinone ring. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other derivatives. Similar compounds include 6-(2-chlorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one and 6-(2-bromophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one.
Eigenschaften
Molekularformel |
C16H10FNO3 |
|---|---|
Molekulargewicht |
283.25 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7,10H,8H2 |
InChI-Schlüssel |
IWHMCWVRNYOBJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC3C(=NC(=CC3=O)C4=CC=CC=C4F)C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)

![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)



![3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801557.png)
![N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801562.png)

![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)

